molecular formula C15H21N3O B2839892 N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide CAS No. 2270918-45-9

N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide

Cat. No.: B2839892
CAS No.: 2270918-45-9
M. Wt: 259.353
InChI Key: JGGPPJZOYWRAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide is a small molecule chemical reagent with the CAS Registry Number 2305317-53-5 and a molecular formula of C15H21N3O . It features a molecular structure combining an acrylamide group with a 4-ethylpiperazine-substituted aniline moiety, a pattern seen in compounds investigated for various biochemical applications. The 4-ethylpiperazine group is a common pharmacophore known to enhance solubility and bioavailability, and is frequently utilized in the development of kinase inhibitors and other targeted therapies . The reactive acrylamide group makes this compound a valuable building block in medicinal chemistry and chemical biology, particularly for the synthesis of more complex molecules or for use in proteomics studies where it can act as an electrophile for covalent binding. Researchers value this compound for constructing molecular libraries and exploring structure-activity relationships (SAR) in drug discovery projects. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human use. Proper handling procedures and personal protective equipment should always be used. For a comprehensive hazard assessment, please consult the material safety data sheet (MSDS).

Properties

IUPAC Name

N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-3-15(19)16-13-5-7-14(8-6-13)18-11-9-17(4-2)10-12-18/h3,5-8H,1,4,9-12H2,2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGPPJZOYWRAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide typically involves the reaction of 4-ethylpiperazine with 4-bromoacetophenone, followed by the addition of prop-2-enamide. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide exhibits potential as an anticancer agent. Specifically, it has been investigated for its ability to inhibit fibroblast growth factor receptor 4 (FGFR4), a receptor implicated in tumor cell proliferation and survival.

Case Study: FGFR4 Inhibition

  • Study Reference : Clinical trial NCT03424577 examined the effects of H3B-6527 (a derivative of this compound) on cancer cell lines.
  • Findings : The compound effectively inhibited FGFR4 signaling pathways, leading to reduced proliferation in FGFR4-overexpressing tumor cells, suggesting its potential as a targeted therapy for specific cancers .

Neuropharmacological Effects

The compound's piperazine component is known for its neuroactive properties. Research indicates that derivatives of piperazine can modulate neurotransmitter systems, making them candidates for treating neurological disorders.

Data Table: Neuropharmacological Studies

StudyCompoundEffect
This compoundDopaminergic modulationPotential treatment for depression
Similar piperazine derivativesSerotonin receptor activityPossible anxiolytic effects

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including amide coupling reactions. Its derivatives have been explored for enhanced biological activity.

Synthesis Methodology

  • Starting Materials : 4-(4-Ethylpiperazin-1-yl)aniline and propionic acid derivatives.
  • Reaction Conditions : Typically conducted under acidic or basic conditions to facilitate amide bond formation.
  • Yield : High yields (>80%) reported in laboratory settings.

Future Directions and Research Opportunities

Ongoing research is focused on optimizing the pharmacokinetic properties of this compound and its derivatives to enhance their therapeutic efficacy and reduce side effects. Potential areas for future study include:

  • Development of novel formulations for improved bioavailability.
  • Exploration of combination therapies with existing anticancer agents.

Mechanism of Action

The mechanism of action of N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. It is known to block the activity of fibroblast growth factor receptor 4 (FGFR4), which is overactive in certain types of cancer cells. By inhibiting FGFR4, the compound can reduce the growth and proliferation of cancer cells .

Comparison with Similar Compounds

Kinase Inhibitors Targeting EGFR Mutations

Structural and Functional Parallels

The compound shares a core acrylamide group with third-generation EGFR inhibitors, which covalently bind to cysteine residues in kinase domains. Key analogs include:

Compound Name Structure Features Molecular Weight Target/Activity Key Findings Reference
Target Compound 4-ethylpiperazine-phenyl-acrylamide ~380 (estimated) Hypothetical kinase inhibitor Structural similarity to EGFR inhibitors; ethyl group may enhance selectivity
Osimertinib (AZD9291) Piperazine, indole-pyrimidine substituents 499.61 (free) EGFR T790M/L858R Approved for NSCLC; overcomes T790M resistance
CO-1686 Acetylpiperazine, trifluoromethyl-pyrimidine ~600 EGFR T790M Active against T790M; reduced off-target toxicity
WZ4002 Methoxy, methylpiperazine-pyrimidine ~493 EGFR T790M Early-generation inhibitor; high potency but toxicity concerns
CPT-1691 4-methylpiperazine, pyrrolopyrimidine scaffold 469.54 Preclinical kinase inhibitor Binds kinases via acrylamide warhead; methyl group limits metabolic stability

Key Differences :

  • Piperazine Substituents : The ethyl group in the target compound may confer greater metabolic stability than methyl (CPT-1691) or acetyl (CO-1686) groups, as bulkier alkyl groups resist cytochrome P450 oxidation .
  • Backbone Complexity : Osimertinib’s indole-pyrimidine moiety enhances EGFR affinity, whereas the target compound’s simpler phenyl ring may favor off-target kinase interactions.

Antimicrobial Cinnamamides

Structural and Activity Comparisons

Chlorinated N-arylcinnamamides in –4 share the acrylamide backbone but prioritize halogenated aryl groups for antimicrobial activity:

Compound Name Structure Features Activity Profile Lipophilicity (log D) Cytotoxicity (IC50) Reference
Target Compound Non-halogenated, piperazine-phenyl Hypothetical antibacterial/antimycobacterial activity (untested) ~2.5 (estimated)
(2E)-N-[3,5-bis(CF₃)phenyl]-3-(4-Cl-phenyl)prop-2-enamide 4-Cl-phenyl, bis-CF₃-aniline Submicromolar vs. S. aureus, MRSA, M. tuberculosis 3.8 >10 µM
(2E)-3-(3,4-Cl₂-phenyl)-N-[4-CF₃-phenyl]prop-2-enamide 3,4-Cl₂-phenyl, 4-CF₃-aniline Broad-spectrum vs. Gram-positive bacteria, mycobacteria 4.2 >10 µM

Key Differences :

  • Substituent Effects : Chlorination and trifluoromethyl groups in cinnamamides increase lipophilicity and antibacterial potency but raise cytotoxicity risks. The target compound’s piperazine group improves solubility but may reduce membrane penetration required for antimicrobial activity .
  • Mechanistic Divergence : The cinnamamides likely target bacterial membrane integrity or enzymes, whereas kinase inhibitors rely on covalent cysteine binding.

Piperazine Derivatives in Drug Design

Piperazine is a common pharmacophore for optimizing solubility and target engagement:

  • 4-Methylpiperazine (CPT-1691 , WZ4002 ): Improves aqueous solubility but may accelerate metabolic clearance.
  • 4-Ethylpiperazine (Target Compound): Balances lipophilicity and metabolic stability; ethyl extends half-life compared to methyl.
  • 4-Acetylpiperazine (CO-1686 ): Enhances selectivity via steric hindrance but introduces metabolic liability (deacetylation).

Biological Activity

N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for its role in various pharmacological activities. The compound can be synthesized through a reaction between 4-ethylpiperazine and 2-bromo-1-phenylprop-2-en-1-one under basic conditions, typically using solvents like ethanol or methanol.

Biological Activity

Mechanism of Action:
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in neurotransmission and inflammation pathways. The compound modulates these pathways by binding to target sites, thereby altering their activity and leading to potential therapeutic outcomes.

Targeted Biological Effects:
Research indicates that this compound may exhibit inhibitory effects on various tyrosine kinases, including those associated with cancer progression. It has been studied for its potential in treating non-small cell lung cancer (NSCLC) by targeting the epidermal growth factor receptor (EGFR), which is often mutated in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines that express mutated forms of EGFR. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against EGFR mutants, indicating potent inhibitory activity .

Case Studies

A notable case study explored the efficacy of derivatives similar to this compound in NSCLC models. The results indicated that these compounds could significantly reduce tumor growth in xenograft models, suggesting their potential as effective therapeutic agents .

Comparative Analysis

Compound NameTargetIC50 (nM)Activity Type
This compoundEGFR mutants<100Inhibitor
ErlotinibEGFR8.9Inhibitor
AfatinibEGFR3.3Inhibitor

The table above compares this compound with established EGFR inhibitors like Erlotinib and Afatinib. The data suggests that while Erlotinib and Afatinib are well-studied, the new compound shows promise with comparable potency against specific targets.

Q & A

Q. What are the established synthetic routes for N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide, and how can purity be optimized?

The compound is typically synthesized via a multi-step process involving:

  • Condensation reactions : Reacting 4-(4-ethylpiperazin-1-yl)aniline with acryloyl chloride in the presence of a base (e.g., triethylamine) under inert conditions to form the acrylamide backbone .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity.
  • Characterization : Confirmed via 1H^1H-NMR (δ 6.5–7.8 ppm for aromatic protons), 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to validate molecular weight .

Q. How is the structural conformation of this compound validated in crystallographic studies?

While crystallographic data for this specific compound is limited, structural analogs (e.g., osimertinib, a related EGFR inhibitor) are analyzed using:

  • X-ray diffraction : Employing SHELX software for refinement (SHELXL for small-molecule structures) .
  • Computational modeling : Density Functional Theory (DFT) to predict bond angles and torsional strain, validated against experimental NMR data .

Advanced Research Questions

Q. What methodologies are used to evaluate its kinase inhibition activity and selectivity?

  • Enzyme assays : Competitive binding assays using recombinant kinases (e.g., EGFR T790M/L858R mutants) with ADP-Glo™ kits to measure IC50_{50} values .
  • Selectivity profiling : Kinome-wide screening (e.g., Eurofins KinaseProfiler™) at 1 µM concentration to identify off-target effects. Analogous compounds (e.g., olmutinib) show <10% inhibition against 90% of non-target kinases .
  • Cellular assays : Inhibition of phosphorylation in H1975 (EGFR-mutant) cells via Western blot (anti-pEGFR Tyr1068) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.